2-(Methylsulfonyl)phenol

Description

The exact mass of the compound 2-(Methylsulfonyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylsulfonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

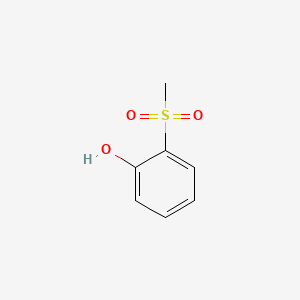

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTZHHHSRDUVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344712 | |

| Record name | 2-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27489-33-4 | |

| Record name | 2-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylsulfonyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UQ9U6EBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)phenol: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(Methylsulfonyl)phenol (CAS No: 27489-33-4), a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and its strategic importance as a structural motif in medicinal chemistry, particularly in the development of anti-inflammatory agents.

Core Molecular and Physicochemical Profile

2-(Methylsulfonyl)phenol is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a methylsulfonyl group. This substitution pattern is critical, as the electron-withdrawing nature and hydrogen bond accepting capability of the sulfonyl group, combined with the acidic proton of the hydroxyl group, dictate the molecule's reactivity, physical properties, and, most importantly, its biological interactions.

Chemical and Physical Data Summary

The fundamental properties of 2-(Methylsulfonyl)phenol are summarized below for quick reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 27489-33-4 | [1][2][3][4] |

| Molecular Formula | C₇H₈O₃S | [1][4] |

| Molecular Weight | 172.2 g/mol | [1][4] |

| IUPAC Name | 2-methylsulfonylphenol | [1][3] |

| Synonyms | 2-methanesulfonylphenol, o-(Methylsulfonyl)phenol, 2-Hydroxyphenyl methyl sulphone | [1][5] |

| Appearance | White to light yellow crystalline powder | [3][6] |

| Melting Point | 87-92 °C | [3][6] |

| Boiling Point | 358.8 ± 34.0 °C (Predicted) | [2][5] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 6.83 ± 0.30 (Predicted) | [5] |

| InChI Key | ZWTZHHHSRDUVRT-UHFFFAOYSA-N | [1][3] |

| SMILES | CS(=O)(=O)C1=CC=CC=C1O | [1][3] |

Solubility Profile

While comprehensive quantitative solubility data is not widely published, the chemical structure provides strong indicators for its behavior. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups suggests good solubility in polar organic solvents.

-

Expected High Solubility: Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These solvents can engage in hydrogen bonding with both the hydroxyl and sulfonyl moieties.

-

Expected Moderate to Low Solubility: Dichloromethane, Ethyl Acetate.

-

Expected Poor Solubility: Toluene, Hexanes, Diethyl Ether.

-

Water Solubility: The related compound, 2-amino-4-(methylsulfonyl)phenol, is described as slightly soluble in water.[7] Given the absence of the highly polar amino group, 2-(Methylsulfonyl)phenol is expected to have limited solubility in water, though it will be enhanced in alkaline conditions due to the formation of the phenoxide salt.

Expert Insight: The choice of solvent is paramount for both reaction and purification. For reactions, DMF or DMSO can be excellent choices for solubilizing both the substrate and polar reagents. For purification by chromatography, a solvent system like ethyl acetate/hexanes is typically effective, with the polarity adjusted to achieve optimal separation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-(Methylsulfonyl)phenol. Below is a summary of the expected spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aromatic protons and the methyl group. The aromatic region (typically ~6.8-8.0 ppm) will show a complex splitting pattern for the four protons on the benzene ring, influenced by their positions relative to the hydroxyl and sulfonyl groups. A sharp singlet corresponding to the three protons of the methyl group (-SO₂CH₃) will appear in the upfield region (typically ~3.0-3.3 ppm). The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. Six signals will be in the aromatic region (~115-160 ppm), and one signal for the methyl carbon will be in the aliphatic region (~40-45 ppm). The carbon atom attached to the hydroxyl group will be the most downfield in the aromatic region, while the carbon attached to the sulfonyl group will also be significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenol. Strong, sharp absorption bands will be present around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of the methyl group (·CH₃) to give a fragment at m/z = 157, and the loss of sulfur dioxide (SO₂) to give a fragment at m/z = 108.

Public databases like SpectraBase offer reference spectra for o-(Methylsulfonyl)phenol, which can be used for comparison and verification.[2]

Synthesis Methodologies

The synthesis of 2-(Methylsulfonyl)phenol can be approached via several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two robust and well-documented protocols are presented here.

Protocol 1: Oxidation of 2-(Methylthio)phenol

This is arguably the most direct route, analogous to the synthesis of its para-isomer.[8][9] The methodology involves the oxidation of the thioether (sulfide) precursor to the corresponding sulfone. Oxidizing agents like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide are effective for this transformation.

Workflow Diagram: Oxidation of 2-(Methylthio)phenol

Caption: Workflow for the synthesis of 2-(Methylsulfonyl)phenol via oxidation.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-(methylthio)phenol in a 1:1 mixture of ethanol and water (e.g., 20 mL per gram of starting material).

-

Oxidation: To this solution, add 2.1 equivalents of Oxone® in portions over 15-20 minutes at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.

-

Reaction Monitoring: Stir the resulting suspension vigorously at room temperature for 18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate and hexanes. The product spot will be more polar (lower Rf) than the starting material.

-

Work-up: Once the starting material is consumed, partition the reaction mixture between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure 2-(Methylsulfonyl)phenol.

Causality and Trustworthiness: Using a biphasic solvent system (ethanol/water) ensures solubility of both the organic substrate and the inorganic oxidant. The use of 2.1 equivalents of Oxone® ensures the complete oxidation of the thioether to the sulfone, preventing the formation of the intermediate sulfoxide. The aqueous work-up is critical for removing inorganic salts before purification.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This method is particularly valuable when the corresponding ortho-fluoro precursor is available and is based on a general procedure for synthesizing phenols with electron-withdrawing groups.[7] It involves the reaction of an activated aryl fluoride with 2-(methylsulfonyl)ethanol.

Mechanism Diagram: SNAr Synthesis of 2-(Methylsulfonyl)phenol

Caption: Key mechanistic steps in the SNAr synthesis pathway.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Dissolve 1.0 equivalent of 2-fluoro-1-(methylsulfonyl)benzene and 1.5 equivalents of 2-(methylsulfonyl)ethanol.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add 3.0 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aryl fluoride.

-

Quenching: Carefully quench the reaction by slowly adding 1N HCl at 0 °C until the solution is acidic.

-

Work-up: Partition the mixture between ethyl acetate and brine. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-(Methylsulfonyl)phenol.

Expert Insight: The success of this reaction hinges on the electron-withdrawing power of the methylsulfonyl group, which activates the aromatic ring towards nucleophilic attack. The use of an inert atmosphere and anhydrous solvent is critical due to the moisture-sensitivity of sodium hydride. This method is elegant as it proceeds in a one-pot fashion, where the intermediate ether is not isolated.[7]

Role in Medicinal Chemistry and Drug Development

The true significance of 2-(Methylsulfonyl)phenol for drug development professionals lies in its identity as a key pharmacophore, particularly within the field of anti-inflammatory drugs. The methylsulfonylphenyl moiety is a cornerstone of a class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs".

The COX-2 Inhibition Hypothesis

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

-

COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is responsible for producing the prostaglandins that mediate pain and inflammation.[11][12]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors was a major goal of medicinal chemistry to create anti-inflammatory agents with a better safety profile.[11]

Structural Analogy to Nimesulide and Celecoxib

2-(Methylsulfonyl)phenol is a structural fragment and analogue of potent anti-inflammatory drugs.

-

Nimesulide: A selective COX-2 inhibitor, Nimesulide features a 2-phenoxy-4-nitro-methanesulfonanilide structure. The methylsulfonyl group is a critical component of its pharmacophore. Numerous analogues of Nimesulide have been synthesized and studied, highlighting the importance of the sulfonyl moiety for anti-inflammatory and even anti-tumor activity.[1][3][11]

-

Celecoxib (Celebrex®): A highly successful selective COX-2 inhibitor, Celecoxib features a pyrazole ring substituted with a p-sulfamoylphenyl group. While this is a sulfonamide and not a sulfone, the underlying principle is the same: the sulfonyl-containing phenyl ring is crucial for binding to a specific side pocket within the COX-2 enzyme active site, conferring selectivity over COX-1.[2][4][5] The synthesis of Celecoxib and its derivatives often involves intermediates that contain the methylsulfonylphenyl scaffold.[5]

The anti-inflammatory properties reported for 2-(Methylsulfonyl)phenol are therefore mechanistically grounded in its ability to act as a COX inhibitor, with a likely preference for COX-2 due to the steric bulk and electronic properties of the methylsulfonyl group.[2] Phenolic compounds, in general, are known to modulate numerous inflammatory signaling pathways, including the inhibition of NF-κB and mitogen-activated protein kinases (MAPKs), which could contribute to the overall anti-inflammatory profile.[13][14][15][16]

Safety and Handling

As a laboratory chemical, 2-(Methylsulfonyl)phenol must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[5]

-

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Always handle this compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

2-(Methylsulfonyl)phenol is more than a simple chemical intermediate; it is a strategically important building block in the design and synthesis of pharmacologically active molecules. Its physicochemical properties are well-defined by the interplay between its hydroxyl and methylsulfonyl functional groups. Robust synthetic routes are available for its preparation, enabling its use in discovery chemistry programs. For researchers in drug development, its structural relationship to established COX-2 inhibitors provides a strong rationale for its use as a scaffold or starting point for novel anti-inflammatory agents. This guide has provided the core technical knowledge necessary to confidently handle, synthesize, and strategically deploy 2-(Methylsulfonyl)phenol in a research and development setting.

References

-

ACS Publications. (n.d.). Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]

-

PubMed. (2019). Nimesulide analogues: From anti-inflammatory to antitumor agents. Retrieved from [Link]

- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

ResearchGate. (2017, August 9). A practical large scale synthesis of nimesulide — A step ahead. Retrieved from [Link]

-

ResearchGate. (2024, November). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§. Retrieved from [Link]

- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

-

Trends in Organic Chemistry. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]

-

National Institutes of Health. (2018, November 2). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Retrieved from [Link]

-

OUC International. (n.d.). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Retrieved from [Link]

-

PubMed. (n.d.). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. Retrieved from [Link]

-

PubMed Central. (2016, September 22). Oxidative Stress and Inflammation: What Polyphenols Can Do for Us?. Retrieved from [Link]

-

PubMed. (2023, June 2). Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. ovid.com [ovid.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nimesulide analogues: From anti-inflammatory to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to A… [ouci.dntb.gov.ua]

- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylsulfonyl)phenol

CAS Number: 27489-33-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfonyl)phenol, a versatile aromatic compound with significant potential in medicinal chemistry and organic synthesis. The presence of both a hydroxyl and a methylsulfonyl group on the benzene ring imparts unique electronic and chemical properties, making it a valuable building block for the development of novel therapeutic agents.[1] This document will delve into the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of 2-(methylsulfonyl)phenol, with a particular focus on its relevance in drug discovery.

Introduction: The Significance of Phenolic and Sulfonyl Moieties in Drug Design

Phenols and their derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals.[2] The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to crucial interactions with biological targets. Furthermore, the phenolic ring can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2]

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group that can significantly influence the properties of a molecule.[1] Its incorporation can enhance the acidity of adjacent functional groups, modulate lipophilicity to improve solubility, and slow down metabolic degradation.[1][3] The sulfonyl group is also exceptionally stable to hydrolysis and resistant to reduction.[3] The strategic combination of phenolic and sulfonyl functionalities within the same molecule, as seen in 2-(methylsulfonyl)phenol, presents a compelling scaffold for the design of new chemical entities with desirable drug-like properties.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 2-(methylsulfonyl)phenol is essential for its effective utilization in research and development.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 27489-33-4 | [4][5][6] |

| Molecular Formula | C₇H₈O₃S | [1][4][5][6] |

| Molecular Weight | 172.2 g/mol | [4][5][6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 87°C to 92°C | [7] |

| IUPAC Name | 2-(methylsulfonyl)phenol | [4] |

| Synonyms | 2-methanesulfonylphenol, o-(Methylsulfonyl)phenol, 2-Hydroxyphenyl methyl sulfone | [4][8] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of 2-(methylsulfonyl)phenol.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a phenol will typically show the hydroxyl proton as a broad singlet between 4-7 ppm.[9] The aromatic protons will appear in the 7-8 ppm region, with their splitting patterns dictated by the substitution on the ring.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-(methylsulfonyl)phenol will exhibit a characteristic broad O-H stretching band around 3300-3400 cm⁻¹.[9] Strong absorptions corresponding to the S=O stretching of the sulfonyl group are also expected.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Alcohols and phenols often undergo characteristic fragmentation patterns, including alpha cleavage and dehydration.[9]

Spectra for o-(Methylsulfonyl)phenol are available in public databases for reference.[8]

Synthesis and Reactivity

Proposed Synthetic Pathway

dot

Sources

- 1. benchchem.com [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6 [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol [smolecule.com]

- 7. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Methylsulfonyl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(Methylsulfonyl)phenol, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, and detailed structural features elucidated through spectroscopic and crystallographic data. Furthermore, it outlines a robust synthetic protocol, explores its applications in medicinal chemistry, particularly as a pharmacophore in cyclooxygenase-2 (COX-2) inhibitors, and provides a standardized analytical method for quality control. This guide is designed to serve as a key resource, blending foundational scientific principles with practical, field-proven insights to support advanced research and development efforts.

Introduction

2-(Methylsulfonyl)phenol, also known as 2-hydroxyphenyl methyl sulfone, is an aromatic organic compound that has garnered attention in the field of medicinal chemistry. Its structure, which incorporates both a phenolic hydroxyl group and a methylsulfonyl group on a benzene ring, imparts a unique combination of chemical properties. The methylsulfonyl moiety is a well-established pharmacophore in numerous therapeutic agents, valued for its ability to act as a strong electron-withdrawing group and a hydrogen bond acceptor.[1] This functional group can enhance a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] The presence of the phenolic hydroxyl group provides a site for hydrogen bonding and potential derivatization.

This guide offers an in-depth exploration of the molecular architecture of 2-(Methylsulfonyl)phenol, moving from its fundamental properties to a detailed analysis of its three-dimensional structure and electronic characteristics. By synthesizing data from various analytical techniques and peer-reviewed literature, this document aims to provide a holistic understanding of the molecule, which is critical for its application in rational drug design and organic synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key identifiers and physicochemical characteristics of 2-(Methylsulfonyl)phenol are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylsulfonylphenol | [3][4] |

| Synonyms | 2-methanesulfonylphenol, 2-hydroxyphenyl methyl sulphone | [5][6] |

| CAS Number | 27489-34-4 | [3][5][7][8][9] |

| Molecular Formula | C7H8O3S | [3][5][7][8][9] |

| Molecular Weight | 172.20 g/mol | [3][4][5][7][9] |

| Appearance | White to light yellow crystalline powder | [8][10] |

| Melting Point | 78-92°C | [3][5][7][8][10] |

| Boiling Point (Predicted) | 358.8 ± 34.0 °C | [5][7] |

| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [5][7] |

| pKa (Predicted) | 6.83 ± 0.30 | [5] |

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and functional groups in 2-(Methylsulfonyl)phenol dictates its reactivity and interaction with other molecules. A combination of spectroscopic methods provides a detailed picture of its structure.

Two-Dimensional Structure and Functional Groups

The 2D structure of 2-(Methylsulfonyl)phenol consists of a benzene ring substituted with a hydroxyl (-OH) group and a methylsulfonyl (-SO₂CH₃) group at the ortho positions (1 and 2 positions, respectively). The sulfonyl group is a potent electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(Methylsulfonyl)phenol.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-(Methylsulfonyl)phenol would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons would appear in the range of 7-8 ppm, with splitting patterns determined by their coupling with adjacent protons.[11] The hydroxyl proton signal is typically a broad singlet and can appear over a range of chemical shifts (3-8 ppm), depending on the solvent and concentration.[11] The methyl protons of the sulfonyl group would appear as a sharp singlet, typically downfield due to the deshielding effect of the sulfonyl group. The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for 2-(Methylsulfonyl)phenol include a broad O-H stretching band around 3500-3300 cm⁻¹, characteristic of the phenolic hydroxyl group.[11] Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are also expected. Aromatic C-H and C=C stretching bands would also be present.[11] Commercial sources confirm that the infrared spectrum of their 2-(Methylsulfonyl)phenol conforms to the expected structure.[3][10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-(Methylsulfonyl)phenol would show a molecular ion peak corresponding to its molecular weight (172.20 g/mol ).[4] Common fragmentation pathways for phenols and sulfones would be observed.

Synthesis and Reactivity

A reliable synthetic route is crucial for obtaining high-purity 2-(Methylsulfonyl)phenol for research and development purposes.

Synthetic Protocol: Oxidation of 2-(Methylthio)phenol

A common and efficient method for the synthesis of 2-(Methylsulfonyl)phenol is the oxidation of the corresponding thioether, 2-(methylthio)phenol. A similar procedure for the 4-isomer has been reported and can be adapted.[12]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-(methylthio)phenol (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

-

Oxidation: To the stirred solution, add a suitable oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2 equivalents), portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 18 hours) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude 2-(Methylsulfonyl)phenol by recrystallization or silica gel column chromatography to obtain the final product with high purity.

Applications in Drug Discovery and Medicinal Chemistry

The methylsulfonylphenyl moiety is a key structural feature in a number of selective COX-2 inhibitors.[13][14] These compounds are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 enzyme, which is involved in inflammation and pain.

Role as a Pharmacophore in COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl group is a common feature in many selective COX-2 inhibitors, such as celecoxib and rofecoxib. While the topic of this guide is the 2-substituted isomer, the principles of its utility as a pharmacophore are related. The sulfonyl group is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, a feature that is absent in the COX-1 isoform. This interaction is a key determinant of the selectivity of these drugs.[13][14] The synthesis of various diarylimidazoles containing the methylsulfonylphenyl group has been explored for their potential as selective COX-2 inhibitors.[15]

Analytical and Quality Control Protocols

To ensure the purity and identity of 2-(Methylsulfonyl)phenol, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[16]

HPLC Method for Purity Assessment

This protocol provides a general framework for the analysis of 2-(Methylsulfonyl)phenol. Optimization may be required based on the specific instrumentation and sample matrix.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of 2-(Methylsulfonyl)phenol of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a sample of 2-(Methylsulfonyl)phenol and dissolve it in the mobile phase or a compatible solvent to a known concentration.

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[16][17]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) can be used. The exact ratio should be optimized to achieve good peak shape and resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 274 nm) is appropriate for this aromatic compound.[18]

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

Conclusion

2-(Methylsulfonyl)phenol is a molecule with a well-defined structure that imparts valuable properties for applications in medicinal chemistry and organic synthesis. Its key features, including the electron-withdrawing methylsulfonyl group and the reactive phenolic hydroxyl group, make it an important building block, particularly in the development of selective COX-2 inhibitors. The spectroscopic and analytical methods detailed in this guide provide the necessary tools for its unambiguous identification and quality control. A thorough understanding of its molecular structure, as outlined in this document, is fundamental for unlocking its full potential in future research and drug discovery endeavors.

References

-

BioRuler. (n.d.). 2-(Methylsulfonyl)Phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methanesulfonylphenol. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2016). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

-

SpectraBase. (n.d.). o-(Methylsulfonyl)phenol. Retrieved from [Link]

- Dubé, D., et al. (1999). 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(12), 1715-1720.

- Friesen, R. W., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782.

- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.

- MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(15), 12345.

- Valentová, K., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(10), 2533.

- Shirvani, G., et al. (2016). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a Selective COX-2 Inhibitor, via Asymmetrical Benzoins. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 153-156.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

- Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8(1), 21-34.

-

Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(13), 5123.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2019). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(Methylsulfonyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Methanesulfonylphenol | C7H8O3S | CID 598998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(METHYLSULFONYL)PHENOL | 27489-33-4 [amp.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-(METHYLSULFONYL)PHENOL CAS#: 27489-33-4 [m.chemicalbook.com]

- 8. 2-(Methylsulfonyl)phenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. bioruler.net [bioruler.net]

- 10. 2-(Methylsulfonyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 13. 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

- 18. epa.gov [epa.gov]

Introduction: The Significance of the Sulfonylphenol Moiety

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)phenol

2-(Methylsulfonyl)phenol, also known as 2-hydroxyphenyl methyl sulfone, is an aromatic organic compound featuring a phenol ring substituted with a methylsulfonyl group at the ortho position. The methyl sulfone (MeSO₂) group is a significant polar substituent in medicinal and agrochemical compounds, valued for its ability to act as a strong hydrogen bond acceptor and to improve the pharmacokinetic profile of drug candidates.[1] Its presence in a molecule can enhance solubility, metabolic stability, and cell permeability. The unique electronic properties imparted by the sulfone group, coupled with the reactivity of the adjacent phenolic hydroxyl, make 2-(methylsulfonyl)phenol a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

This guide provides a detailed exploration of the primary synthetic pathways to 2-(Methylsulfonyl)phenol, focusing on the underlying chemical principles, experimental best practices, and detailed protocols for researchers and drug development professionals.

Primary Synthetic Strategy: Oxidation of a Thioether Precursor

The most direct and industrially scalable approach to synthesizing 2-(Methylsulfonyl)phenol is through the oxidation of its thioether analog, 2-(methylthio)phenol. This two-step strategy leverages the well-established chemistry of sulfur oxidation and begins with the synthesis of the key intermediate.

Part 1: Synthesis of the Key Intermediate, 2-(Methylthio)phenol

2-(Methylthio)phenol (CAS 1073-29-6) is a critical building block, not only for the target molecule but also for a range of advanced therapeutic agents, including inhibitors of the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-g), which are promising for the treatment of autoimmune diseases.[2] While commercially available, understanding its synthesis is crucial for process development and cost management.[2][3][4][5]

A documented method for its preparation involves the direct thiomethylation of phenol.[6]

Causality Behind Experimental Choices:

-

Catalyst: Zirconium tetrachloride (ZrCl₄) is employed as a Lewis acid catalyst. It activates the phenol ring, making it more susceptible to electrophilic attack by the sulfur species derived from methyl disulfide.

-

Reagents: Phenol serves as the aromatic starting material. Methyl disulfide is the source of the methylthio group.

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the reagents and intermediates at the high temperatures required.[6]

-

Temperature Control: The reaction proceeds through a staged heating process. An initial heating phase allows for the formation of a phenoxide-zirconium complex. Subsequent heating after the addition of methyl disulfide drives the thiomethylation and the removal of volatile byproducts like methyl mercaptan.[6]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add phenol (1.5 moles) and zirconium tetrachloride (0.1 moles).

-

Initial Heating: Slowly heat the mixture to 150°C under a gentle stream of nitrogen and maintain this temperature for 12 hours. Hydrogen chloride (HCl) gas will evolve and should be vented safely.

-

Addition of Thiolating Agent: Cool the mixture to approximately 100°C and add methyl disulfide (1.0 mole).

-

Second Heating Phase: Reheat the mixture under nitrogen for 15 hours, gradually increasing the temperature to 159°C. Methyl mercaptan will be generated and should be allowed to escape.

-

Work-up and Purification:

-

Cool the reaction mixture.

-

Perform a vacuum distillation (e.g., at 1.4 mm Hg) to collect the crude product.

-

Analyze the distillate (e.g., by GC) to determine the content of unreacted phenol and the desired product.

-

Remove the unreacted phenol via fractional distillation.

-

A final fractional distillation of the remaining material yields pure 2-(methylthio)phenol.

-

Part 2: Oxidation of 2-(Methylthio)phenol to 2-(Methylsulfonyl)phenol

The conversion of the thioether to a sulfone is a cornerstone transformation in organic synthesis. This oxidation proceeds in two stages: first to the intermediate sulfoxide (2-(methylsulfinyl)phenol), and then to the final sulfone.[7][8] Careful selection of the oxidant and reaction conditions is necessary to drive the reaction to completion, avoiding isolation of the intermediate sulfoxide.[9]

A variety of oxidizing agents can achieve this transformation, including hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA).[10][11] Among the most effective and environmentally benign "green oxidants" is hydrogen peroxide (H₂O₂), often used with a catalyst.[12] Urea-hydrogen peroxide (UHP), a stable solid adduct, is another excellent choice that is inexpensive and easy to handle.[11][13]

Causality Behind Experimental Choices:

-

Oxidant: Hydrogen peroxide is a preferred oxidant due to its high atom economy, producing only water as a byproduct.[9][12] Using it in conjunction with a catalyst or in an acidic medium like acetic acid enhances its reactivity.[7]

-

Stoichiometry: To ensure complete conversion to the sulfone, a molar excess of the oxidizing agent (at least two equivalents) is required. The first equivalent oxidizes the sulfide to the sulfoxide, and the second oxidizes the sulfoxide to the sulfone.

-

Solvent: A protic solvent like glacial acetic acid can facilitate the oxidation process.[7] For other oxidants, solvents like dichloromethane or ethyl acetate are common.

-

Temperature: These oxidations are often exothermic. The reaction is typically started at a low temperature (e.g., 0°C) and allowed to warm to room temperature to control the reaction rate and prevent runaway reactions.[7]

This protocol is adapted from general procedures for the oxidation of aryl thioethers to aryl sulfones.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)phenol (1.0 equivalent) in glacial acetic acid. Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂, 2.2-2.5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and the intermediate sulfoxide are consumed. This may take several hours to overnight.

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the mixture into a beaker of cold water.

-

The product may precipitate as a solid. If so, collect it by filtration, wash with water, and dry.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or silica gel column chromatography.

-

Alternative Synthetic Pathways

While oxidation of the thioether is the most common route, other strategies can be envisioned, particularly those leveraging nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway involves introducing the hydroxyl group onto an aromatic ring that already contains the methylsulfonyl group. The SNAr reaction is highly effective when the aromatic ring is "activated" by a strong electron-withdrawing group, such as a sulfone, positioned ortho or para to a good leaving group (e.g., fluorine).[14]

A potential, though less common, route would involve the reaction of 1-fluoro-2-(methylsulfonyl)benzene with a strong base like sodium hydroxide under conditions suitable for SNAr. The powerful electron-withdrawing effect of the sulfone group would facilitate the displacement of the fluoride by the hydroxide nucleophile.

Data Summary and Visualization

Table of Reaction Parameters

| Step | Starting Material | Key Reagents | Catalyst/Solvent | Temp. | Yield | Reference |

| 1 | Phenol | Methyl disulfide | ZrCl₄ / Neat | 150-159°C | 39% | [6] |

| 2 | 2-(Methylthio)phenol | H₂O₂ | Acetic Acid | 0°C to RT | High | [7] |

Diagrams of Synthesis and Mechanism

Conclusion

The synthesis of 2-(methylsulfonyl)phenol is most reliably achieved through a two-step process involving the initial synthesis of 2-(methylthio)phenol followed by its controlled oxidation. This method is robust, scalable, and utilizes well-understood chemical transformations. The choice of a "green" oxidant like hydrogen peroxide for the final step aligns with modern principles of sustainable chemistry, minimizing hazardous waste. For researchers in drug discovery and process development, a thorough understanding of this pathway, including the rationale behind reagent selection and reaction conditions, is essential for the efficient production of this valuable synthetic intermediate.

References

- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

ScienceDirect. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation - Reagent Guides. Retrieved from [Link]

-

Bravo, P., & Ticozzi, C. (1979). Synthesis of 2-(o-hydroxyphenyl)- and 2-(p-hydroxyphenyl)-2,5-dihydrofurans from o- and p-hydroxybenzylidene ketones and dimethylsulphonium methylide. J. Chem. Soc., Chem. Commun., 438. [Link]

-

PrepChem. (n.d.). Synthesis of ortho-(methylthio)phenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

-

Chemchart. (n.d.). 2-(Methylthio)phenol (1073-29-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(methylthio)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PubMed Central. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 1220823 B1 - Process for the synthesis of 2-hydroxyphenyl alkyl ketones. Retrieved from [Link]

-

PubMed. (n.d.). Theoretical and experimental studies of phenol oxidation by ruthenium complex with N,N,N-tris(benzimidazol-2yl-methyl)amine. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. Org. Biomol. Chem., 19, 2801-2805. [Link]

- Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(Methylthio)phenol (1073-29-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Phenol, 2-(methylthio)- [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 10. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Methylsulfonyl)phenol

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological potential of 2-(Methylsulfonyl)phenol. In the absence of extensive direct studies on this specific molecule, this guide synthesizes current knowledge of structurally related compounds and relevant biochemical pathways to propose a well-grounded, hypothetical mechanism of action. Our approach is rooted in the established bioactivities of its core functional moieties: the phenolic ring and the methylsulfonyl group. This guide is structured to not only present a plausible mechanistic framework but also to provide the detailed experimental methodologies required to rigorously test these hypotheses.

Introduction to 2-(Methylsulfonyl)phenol: A Molecule of Interest

2-(Methylsulfonyl)phenol is an aromatic organic compound featuring a hydroxyl group and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring. The strategic placement of these functional groups suggests a potential for significant biological activity, drawing parallels with established therapeutic agents.

-

The phenolic hydroxyl group is a well-known pharmacophore responsible for the antioxidant and anti-inflammatory properties of a vast array of natural and synthetic compounds.[1][2]

-

The methylsulfonylphenyl moiety is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and rofecoxib.[3][4]

Given this structural composition, it is reasonable to hypothesize that 2-(Methylsulfonyl)phenol may exert its biological effects through a combination of anti-inflammatory and antioxidant activities. This guide will delve into the putative molecular mechanisms underpinning these potential effects.

Hypothesized Mechanisms of Action

Based on its structural characteristics, we propose a dual mechanism of action for 2-(Methylsulfonyl)phenol, centered on the modulation of inflammatory pathways and the mitigation of oxidative stress.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases.[5] The anti-inflammatory potential of 2-(Methylsulfonyl)phenol is likely multifaceted, targeting key enzymatic and signaling pathways.

A primary hypothesized mechanism is the inhibition of cyclooxygenase enzymes, particularly COX-2.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] The methylsulfonyl group is a key feature in several selective COX-2 inhibitors, suggesting that 2-(Methylsulfonyl)phenol may share this activity.[3]

-

MAPK Signaling: The MAPK family of kinases (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. [1]Polyphenolic compounds have been shown to interfere with the phosphorylation and activation of MAPKs, thereby downregulating inflammatory responses. [7][8]

Antioxidant Activity

Phenolic compounds are potent antioxidants due to the reactivity of their hydroxyl group. [9][10]They can neutralize reactive oxygen species (ROS) through several mechanisms, primarily by donating a hydrogen atom or an electron to a free radical, thus terminating the damaging chain reaction. [10]

Step-by-Step Methodology:

[2][11]1. Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical). Dissolve 2-(Methylsulfonyl)phenol and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. 2. Assay Plate Setup: In a 96-well opaque plate, add 10 µL of diluted test compound, positive control, or vehicle (DMSO) to the respective wells. 3. Enzyme and Reaction Mix Addition: Add 80 µL of the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells. 4. Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the 'no enzyme' control. 5. Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette. 6. Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes. 7. Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage inhibition relative to the vehicle control and determine the IC₅₀ value for 2-(Methylsulfonyl)phenol.

NF-κB Reporter Gene Assay

This cell-based assay quantifies the activation of the NF-κB transcription factor.

Step-by-Step Methodology:

[10][12][13]1. Cell Culture: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate and incubate overnight. 2. Compound Treatment: Pre-treat the cells with varying concentrations of 2-(Methylsulfonyl)phenol for 1-2 hours. 3. Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells (except for the unstimulated control). 4. Incubation: Incubate the plate for an appropriate duration (typically 6-24 hours) to allow for luciferase expression. 5. Cell Lysis and Luminescence Reading: Lyse the cells and add a luciferase assay reagent containing luciferin. Measure the luminescence signal using a luminometer. 6. Data Analysis: Normalize the luminescence readings and calculate the percentage inhibition of NF-κB activation caused by 2-(Methylsulfonyl)phenol.

MAPK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation (activation) of specific MAPK proteins.

Step-by-Step Methodology:

[6][9]1. Cell Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages), pre-treat with 2-(Methylsulfonyl)phenol, and then stimulate with a MAPK activator (e.g., lipopolysaccharide, LPS). 2. Protein Extraction: Lyse the cells and quantify the total protein concentration. 3. SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. 4. Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK) and total MAPK proteins (as a loading control). 5. Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. 6. Analysis: Quantify the band intensities and determine the ratio of phosphorylated MAPK to total MAPK to assess the inhibitory effect of 2-(Methylsulfonyl)phenol.

DPPH Radical Scavenging Assay

A simple and widely used method to assess antioxidant activity.

Sources

- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(Methylsulfonyl)phenol: A Technical Guide to Investigating its Biological Activity

Introduction: The Promise of a Unique Phenolic Sulfone

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties within a single molecular scaffold presents a compelling avenue for the development of novel therapeutics. 2-(Methylsulfonyl)phenol, a compound characterized by the presence of a hydroxyl group and a methylsulfonyl group on a benzene ring, represents such a molecule of interest. The phenolic hydroxyl group is a well-established pharmacophore found in a vast array of biologically active natural products and synthetic drugs, contributing to antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] Concurrently, the sulfone group is a key structural feature in numerous approved drugs, imparting metabolic stability and potent biological activity.[3] The strategic placement of these two functional groups in 2-(Methylsulfonyl)phenol suggests a synergistic potential for therapeutic intervention, particularly in the realms of inflammation and microbial infections.

While direct and extensive biological studies on 2-(Methylsulfonyl)phenol are not yet widely published, its structural congeners and related compounds have demonstrated significant pharmacological effects. For instance, methylsulfonylmethane (MSM), a simple organic sulfone, has been shown to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway.[4] Furthermore, a variety of phenolic compounds are known to inhibit key inflammatory mediators and display broad-spectrum antimicrobial activity.[5][6][7] This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the potential biological activities of 2-(Methylsulfonyl)phenol. We will delve into the hypothetical, yet scientifically grounded, biological activities of this compound and provide detailed, field-proven methodologies for their validation.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structure of 2-(Methylsulfonyl)phenol and the known activities of related compounds, we can postulate several key biological activities that warrant investigation.

Anti-inflammatory Activity: A Multi-pronged Approach

The presence of both a phenolic hydroxyl and a methylsulfonyl group strongly suggests that 2-(Methylsulfonyl)phenol could modulate inflammatory pathways. The phenolic moiety can act as a radical scavenger, mitigating oxidative stress which is a key driver of inflammation.[8] The methylsulfonyl group, as seen in MSM, may contribute to the inhibition of pro-inflammatory signaling cascades.[4]

Potential Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Phenolic compounds have been shown to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10]

-

Downregulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Inhibition of this pathway would lead to a decrease in the production of pro-inflammatory cytokines and enzymes.[11]

Antimicrobial Activity: Disrupting Microbial Homeostasis

Phenolic compounds are well-documented for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis.[5][7] The sulfonyl group may also contribute to this activity.

Potential Mechanisms of Action:

-

Membrane Disruption: The lipophilic nature of the phenyl ring combined with the polar hydroxyl and sulfonyl groups could enable 2-(Methylsulfonyl)phenol to intercalate into and disrupt the integrity of microbial cell membranes.[5]

-

Enzyme Inhibition: The compound may inhibit key microbial enzymes essential for survival and growth.

Experimental Workflows for Biological Activity Assessment

To rigorously evaluate the hypothesized biological activities of 2-(Methylsulfonyl)phenol, a systematic, multi-tiered experimental approach is essential. The following workflows are designed to provide a comprehensive characterization of the compound's potential.

Phase 1: In Vitro Screening for Bioactivity

The initial phase focuses on establishing the foundational biological activity of 2-(Methylsulfonyl)phenol through a series of well-established in vitro assays.

Caption: Phase 1 Experimental Workflow for 2-(Methylsulfonyl)phenol.

Rationale: It is crucial to first determine the concentration range at which 2-(Methylsulfonyl)phenol is not toxic to mammalian cells. This ensures that any observed biological effects are not simply a result of cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Plate a suitable mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a non-cancerous cell line like HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(Methylsulfonyl)phenol in cell culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Rationale: The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a standard method for quantifying antimicrobial activity.

Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-(Methylsulfonyl)phenol in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Phase 2: Elucidating the Mechanism of Action

Once the primary biological activities have been confirmed, the next phase is to investigate the underlying molecular mechanisms.

Caption: Phase 2 Experimental Workflow for Mechanism of Action Studies.

Rationale: To determine if the anti-inflammatory activity of 2-(Methylsulfonyl)phenol is mediated through the inhibition of COX enzymes, a direct enzyme inhibition assay is performed.

Methodology:

-

Reagents: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe that detects prostaglandin G2).

-

Assay Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of 2-(Methylsulfonyl)phenol. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Detection: Measure the fluorescence signal over time using a plate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Rationale: This assay visualizes the effect of 2-(Methylsulfonyl)phenol on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat the cells with 2-(Methylsulfonyl)phenol for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: In unstimulated or effectively treated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.

Hypothetical Data Summary

The following tables present hypothetical, yet plausible, data that could be generated from the experimental workflows described above. These tables are intended to serve as a template for data presentation and interpretation.

Table 1: In Vitro Bioactivity Profile of 2-(Methylsulfonyl)phenol

| Assay | Cell Line / Organism | Endpoint | Result (Hypothetical) |

| Cytotoxicity (MTT) | RAW 264.7 | IC50 | > 100 µM |

| Antimicrobial (MIC) | S. aureus | MIC | 32 µg/mL |

| Antimicrobial (MIC) | E. coli | MIC | 64 µg/mL |

| COX-2 Inhibition | Purified Enzyme | IC50 | 15 µM |

| NF-κB Inhibition | RAW 264.7 | IC50 | 10 µM |

Table 2: Effect of 2-(Methylsulfonyl)phenol on Pro-inflammatory Cytokine Production

| Cytokine | Treatment | Concentration | % Inhibition (Hypothetical) |

| TNF-α | 2-(Methylsulfonyl)phenol | 10 µM | 65% |

| IL-6 | 2-(Methylsulfonyl)phenol | 10 µM | 58% |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of 2-(Methylsulfonyl)phenol. By leveraging the known pharmacological properties of its constituent phenolic and sulfonyl moieties, we have outlined a logical and scientifically rigorous approach to investigate its anti-inflammatory and antimicrobial potential. The detailed experimental protocols and hypothetical data provide a clear roadmap for researchers to embark on this promising area of drug discovery.

Should the initial in vitro studies yield positive results, further investigations would be warranted. These could include in vivo studies in animal models of inflammation and infection, as well as structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The exploration of 2-(Methylsulfonyl)phenol and its analogs could ultimately lead to the development of novel and effective therapeutic agents for a range of human diseases.

References

-

Ahmad, et al. (2025). Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]

-

Fujisawa, S. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 465-471. [Link]

-

Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron, 221, 115869. [Link]

-

Kim, Y. H., et al. (2009). The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. Biological & Pharmaceutical Bulletin, 32(4), 651-656. [Link]

-

Kubes, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2442. [Link]

-

Laganà, A. S., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Future Pharmacology, 2(4), 460-498. [Link]

-

Li, A. N., et al. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1674. [Link]

-

López de Compadre, R. L., et al. (1987). A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. Journal of Medicinal Chemistry, 30(5), 900-906. [Link]

-

Mishra, A., et al. (2022). Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. Frontiers in Plant Science, 13, 978833. [Link]

-

Olguín-Lora, P., et al. (2003). Inhibitory concentrations IC50 and I C100 of phenol and alkyl phenols towards the acetoclastic SMA of batch. ResearchGate. [Link]

-

Pan, M. H., et al. (2019). Interaction of Polyphenols as Antioxidant and Anti-Inflammatory Compounds in Brain–Liver–Gut Axis. Antioxidants, 9(8), 669. [Link]

-

Pavan, V., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. International Journal of Molecular Sciences, 19(10), 3204. [Link]

-

Rainsford, K. D. (2018). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 19(6), 1643. [Link]

-

Sadowska, B., et al. (2022). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Molecules, 27(19), 6296. [Link]

-

Santini, A., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3169. [Link]

-

Sener, G., et al. (2022). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. GSC Biological and Pharmaceutical Sciences, 18(3), 136-143. [Link]

-

Sharma, A., et al. (2021). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. Antioxidants, 10(10), 1546. [Link]

-

Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]

-

Tsuchiya, H. (2022). Pharmacological studies on the anti-inflammatory action of phenolic compounds. Biological & Pharmaceutical Bulletin, 15(11), 1598-1602. [Link]

-